molecular formula C20H27N3O5 B2654865 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide CAS No. 953158-22-0

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide

Cat. No.: B2654865
CAS No.: 953158-22-0
M. Wt: 389.452
InChI Key: QXHSLDLQZOVYIH-UHFFFAOYSA-N
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Description

2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide is a useful research compound. Its molecular formula is C20H27N3O5 and its molecular weight is 389.452. The purity is usually 95%.
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Biological Activity

The compound 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide is an isoxazole derivative that has garnered attention for its potential biological activities. Isoxazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N2O3C_{18}H_{24}N_{2}O_{3}, with a molecular weight of approximately 320.39 g/mol. Its structure includes a morpholinopropyl group attached to an acetamide moiety and a substituted isoxazole ring.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Research indicates that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this one have shown promising results in inhibiting the proliferation of human cervical cancer (HeLa) and hepatocellular carcinoma (HepG2) cells .
  • Antimicrobial Properties : Isoxazoles have been reported to possess antimicrobial activity. The presence of the 3,4-dimethoxyphenyl group may enhance this property, as substituents on the isoxazole ring can influence the interaction with microbial targets.
  • Chitin Synthesis Inhibition : Some studies have focused on the inhibition of chitin synthesis in pests like Chilo suppressalis, where similar isoxazole derivatives demonstrated effective inhibition at certain concentrations . The structure-activity relationship (SAR) analysis indicated that specific substitutions could enhance efficacy.

The biological activity of this compound likely involves its interaction with various molecular targets:

  • Enzyme Inhibition : Isoxazoles can inhibit enzymes involved in critical metabolic pathways in cancer cells.
  • Receptor Modulation : The compound may interact with specific receptors, altering cellular signaling pathways that lead to apoptosis in cancerous cells.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicity against HeLa and HepG2
AntimicrobialModerate activity against selected pathogens
Chitin Synthesis InhibitionIC50 values indicating effective inhibition

Case Study: Anticancer Activity

A study conducted on a series of isoxazole derivatives demonstrated that modifications at the para-position of the phenyl ring could significantly affect anticancer activity. The introduction of electron-withdrawing groups enhanced potency, suggesting that structural optimization is key for developing effective anticancer agents .

Case Study: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of various isoxazole derivatives, including those similar to our compound. The results indicated that compounds with methoxy substitutions exhibited enhanced activity against Gram-positive bacteria, highlighting the importance of functional groups in modulating biological responses .

Scientific Research Applications

Anticancer Activity

Research indicates that isoxazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The mechanism often involves the modulation of apoptosis and cell cycle regulation .

Anti-inflammatory Effects

Isoxazole derivatives have been reported to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in the inflammatory response . This makes them potential candidates for treating diseases characterized by chronic inflammation, such as rheumatoid arthritis.

Immunomodulatory Functions

The compound's structure suggests potential immunomodulatory effects. Isoxazole derivatives have been studied for their ability to regulate immune responses, which can be beneficial in autoimmune diseases and during organ transplantation by suppressing undesired immune reactions .

Case Study 1: Anticancer Activity

A study focusing on similar isoxazole compounds demonstrated their efficacy in inhibiting the growth of various cancer cell lines. The compound was found to induce apoptosis through the activation of caspases, leading to programmed cell death in cancer cells. This highlights the potential of 2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide as a lead compound for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Mechanism

In a model of carrageenan-induced paw edema in rats, an isoxazole derivative showed a significant reduction in inflammation markers. The study measured levels of prostaglandins and leukotrienes, revealing that the compound effectively inhibited their synthesis, thus confirming its anti-inflammatory potential .

Comparative Analysis of Isoxazole Derivatives

Compound NameBiological ActivityMechanism
Compound AAnticancerInduces apoptosis via caspase activation
Compound BAnti-inflammatoryInhibits TNF-α and IL-1β production
Compound CImmunomodulatoryRegulates immune response through cytokine modulation

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-25-17-5-4-15(12-19(17)26-2)18-13-16(22-28-18)14-20(24)21-6-3-7-23-8-10-27-11-9-23/h4-5,12-13H,3,6-11,14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHSLDLQZOVYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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